![molecular formula C18H20N4OS B6476634 1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea CAS No. 2640975-37-5](/img/structure/B6476634.png)
1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole-containing compounds like this one can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole ring attached to a phenyl ring and a thiophene ring through ethyl and urea linkages respectively .Chemical Reactions Analysis
Pyrazole-containing compounds are known for their versatility in chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The compound is described as a light yellow solid . Its melting point is between 130-133°C . The 1H NMR spectrum in DMSO-d6 shows peaks at 12.84 (s, 1H, NH), 7.95 (d, J = 8.2 Hz, 2H, Ar–H), 7.83 (d, J = 8.2 Hz, 2H, Ar–H), 6.60 (s, 1H, C 4 –H), 2.28 (s, 3H, CH 3) .Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This interaction results in changes to cellular metabolism and potentially impacts the aging process .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the production of NAD+, a crucial coenzyme in redox reactions. This can have downstream effects on various biochemical pathways, particularly those involved in energy metabolism and cellular aging .
Result of Action
The activation of NAMPT and the subsequent increase in NAD+ production can have several molecular and cellular effects. Given NAD+'s role in energy metabolism and cellular aging, the compound could potentially influence these processes . .
properties
IUPAC Name |
1-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-22-17(9-11-21-22)15-6-4-14(5-7-15)8-10-19-18(23)20-13-16-3-2-12-24-16/h2-7,9,11-12H,8,10,13H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABYAZLMMJORKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.